1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea
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Overview
Description
1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea is an organic compound that features a thiourea group bonded to a fluorophenyl and a methoxyphenyl group
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea typically involves the reaction of 4-fluorobenzyl isothiocyanate with 4-methoxyaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The fluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea include other thiourea derivatives with different substituents on the aromatic rings. These compounds may have varying degrees of activity and specificity based on the nature and position of the substituents. For example:
- 1-[(4-Fluorophenyl)methyl]-3-(4-chlorophenyl)thiourea
- 1-[(4-Fluorophenyl)methyl]-3-(4-nitrophenyl)thiourea
The uniqueness of this compound lies in its specific combination of fluorine and methoxy groups, which may confer distinct chemical and biological properties.
Biological Activity
1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a thiourea moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The presence of fluorine and methoxy groups in its structure enhances its biological efficacy and specificity.
- Molecular Formula : C14H13FN2OS
- Molecular Weight : 276.33 g/mol
- CAS Number : 405-61-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds, which may influence the activity of target molecules. Additionally, the fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity towards biological targets.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In a study evaluating various thioureas, compounds similar to this compound demonstrated potent activity against a range of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported between 2 to 29 μg/mL, indicating strong antimicrobial potential .
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
This compound | TBD | TBD |
1-(4-Fluorophenyl)-3-(4-chlorophenyl)thiourea | 14 | S. aureus |
1-(4-Fluorophenyl)-3-(4-nitrophenyl)thiourea | 7 | E. coli |
Anticancer Activity
Thiourea derivatives have also shown promise in anticancer studies. For instance, compounds containing the thiourea scaffold have been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and inhibition of specific signaling pathways .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study of thioureas including this compound revealed that modifications in substituents significantly affected their antimicrobial potency. The introduction of fluorine atoms was associated with enhanced activity against Gram-positive bacteria .
- Anticancer Research : Another investigation focused on the anticancer effects of fluorinated thioureas, highlighting their ability to inhibit tumor growth in vitro. The study demonstrated that these compounds could disrupt cellular processes critical for cancer cell proliferation .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-19-14-8-6-13(7-9-14)18-15(20)17-10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSUCNDQOCTPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668865 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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